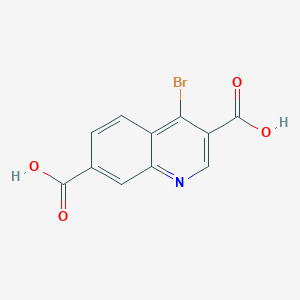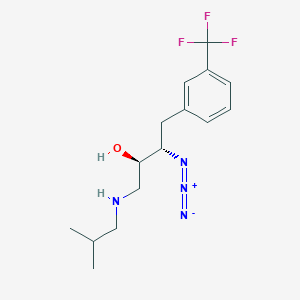
3-(4-Fluoronaphthalen-1-yl)-3-methyl-2-benzofuran-1(3h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluoronaphthalen-1-yl)-3-methylisobenzofuran-1(3H)-one is an organic compound that features a unique structure combining a fluorinated naphthalene moiety with an isobenzofuranone core
Preparation Methods
The synthesis of 3-(4-Fluoronaphthalen-1-yl)-3-methylisobenzofuran-1(3H)-one typically involves a multi-step process. One efficient synthetic route includes the palladium-catalyzed cross-coupling reaction of 3-bromoperylene and 4-fluoronaphthalene-1-boronic acid pinacol ester. This reaction forms 3-(4-fluoronaphthalen-1-yl)perylene, which is then subjected to oxidative cyclodehydrogenation to yield the desired product . The reaction conditions often involve the use of AlCl3/chlorobenzene or DDQ/TfOH, with the selectivity confirmed by 19F NMR .
Chemical Reactions Analysis
3-(4-Fluoronaphthalen-1-yl)-3-methylisobenzofuran-1(3H)-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups present in the compound, potentially altering its properties.
Substitution: The fluorine atom in the naphthalene ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like DDQ and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
3-(4-Fluoronaphthalen-1-yl)-3-methylisobenzofuran-1(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Mechanism of Action
The mechanism of action of 3-(4-Fluoronaphthalen-1-yl)-3-methylisobenzofuran-1(3H)-one involves its interaction with specific molecular targets. The compound’s structure allows it to engage in various chemical interactions, potentially affecting biological pathways. For example, it may interact with enzymes or receptors, altering their activity and leading to specific biological effects .
Comparison with Similar Compounds
3-(4-Fluoronaphthalen-1-yl)-3-methylisobenzofuran-1(3H)-one can be compared with other similar compounds, such as:
3-Fluoroterrylene: Another fluorinated aromatic compound with applications in molecular sensing.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: A boric acid ester intermediate used in organic synthesis.
Properties
CAS No. |
2968-71-0 |
|---|---|
Molecular Formula |
C19H13FO2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
3-(4-fluoronaphthalen-1-yl)-3-methyl-2-benzofuran-1-one |
InChI |
InChI=1S/C19H13FO2/c1-19(15-9-5-4-8-14(15)18(21)22-19)16-10-11-17(20)13-7-3-2-6-12(13)16/h2-11H,1H3 |
InChI Key |
JQKFDYAVDHRZGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C(=O)O1)C3=CC=C(C4=CC=CC=C43)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (4aR,7S)-7-[(2-azidoprop-2-en-1-yl)(benzyl)amino]-1,2,3,4,4a,5,6,7-octahydronaphthalene-4a-carboxylate](/img/structure/B11833392.png)


![1-{(Z)-6-[(1R,2R,3R,5S)-2-((Phenylsulfonyl)methyl)-3,5-bis-(triethylsilyloxy)cyclopentyl]hex-4-enyl}-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B11833412.png)




![[(4'aR,7'aS)-1',4'a,5',6',7',7'a-hexahydrospiro[cyclohexane-1,2'-pyrrolo[3,4-b]pyridin]-7'a-yl]methanol](/img/structure/B11833434.png)

![[2,2'-Biindan]-1,1',3,3'-tetrone](/img/structure/B11833447.png)

![[4-[2-(1-Trityltetrazol-5-yl)phenyl]phenyl]methanamine](/img/structure/B11833465.png)
![2-Oxetanone, 3-hexyl-4-[(2R)-2-(phenylmethoxy)tridecyl]-, (3S,4S)-](/img/structure/B11833468.png)
